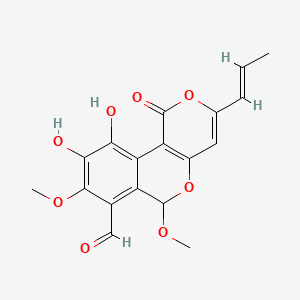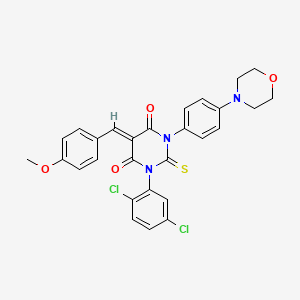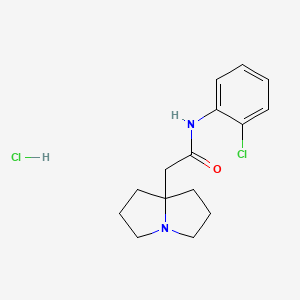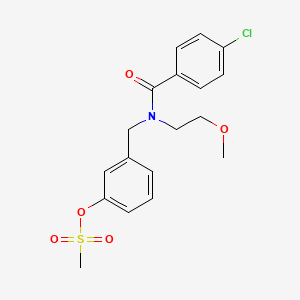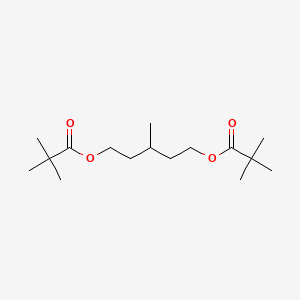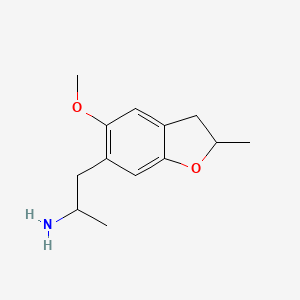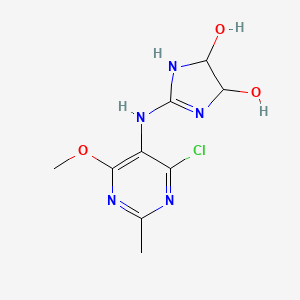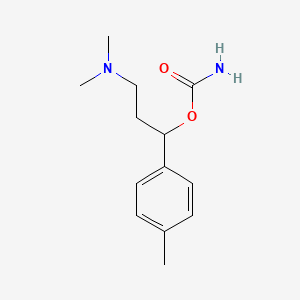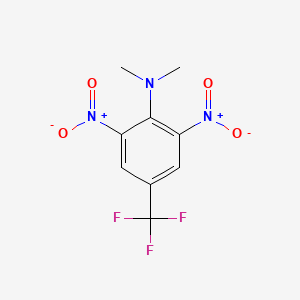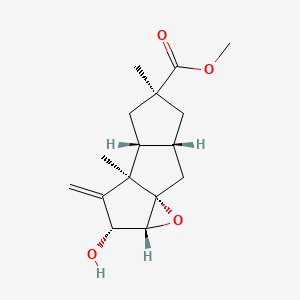
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride is a compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity
Méthodes De Préparation
The synthesis of 1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride typically involves a multi-step process. One common method is the Friedel-Crafts alkylation reaction, where 1-adamantanol reacts with acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution . This method allows for the introduction of the adamantane moiety into the desired structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Mécanisme D'action
The mechanism of action of 1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride involves its interaction with specific molecular targets. For instance, adamantane derivatives are known to interact with NMDA receptors, which play a role in neurological processes . The compound’s structure allows it to fit into the receptor sites, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Aminomethyl-3-(4-aminophenyl)adamantane dihydrochloride can be compared with other adamantane derivatives such as:
1,3-Bis(4-aminophenyl)adamantane (ADMDA): Similar in structure but with different substituents, leading to variations in properties and applications.
1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane (DMADMDA): Contains additional methyl groups, affecting its chemical behavior and physical properties.
1,3-Bis(fluoro-aminophenyl)adamantane (FADMDA): The presence of fluorine atoms introduces unique electronic effects, influencing its reactivity and interactions.
Propriétés
Numéro CAS |
180537-47-7 |
|---|---|
Formule moléculaire |
C17H26Cl2N2 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
4-[3-(aminomethyl)-1-adamantyl]aniline;dihydrochloride |
InChI |
InChI=1S/C17H24N2.2ClH/c18-11-16-6-12-5-13(7-16)9-17(8-12,10-16)14-1-3-15(19)4-2-14;;/h1-4,12-13H,5-11,18-19H2;2*1H |
Clé InChI |
ULDKTWPRMYEFES-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



